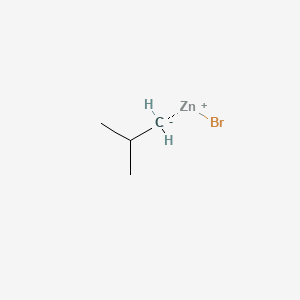
Zinc, bromo(2-methylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc, bromo(2-methylpropyl)- is a useful research compound. Its molecular formula is C4H9BrZn and its molecular weight is 202.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Zinc, bromo(2-methylpropyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zinc, bromo(2-methylpropyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Zinc complexes have been widely studied for their potential therapeutic effects. Recent studies indicate that zinc compounds can exhibit cytotoxicity against cancer cells while maintaining low toxicity to normal cells. For instance, a zinc complex with a bipyridine ligand demonstrated selective cytotoxicity against MCF-7 breast cancer cells, with an IC50 value of 4.6 µM, suggesting its potential as an anti-cancer agent . Furthermore, the ability of zinc compounds to induce apoptosis in cancer cells through the regulation of apoptosis-related genes has been documented, highlighting their therapeutic promise .
Case Study: Cytotoxicity and Mechanism of Action
- Compound: 2Meo bpy-Zn
- Target Cells: MCF-7 (breast cancer) vs. NIH/3T3 (normal)
- Findings: Induced ROS production and apoptosis; low cytotoxicity to normal cells.
- Mechanism: Involvement of BAX and BCL2 gene expression modulation.
Coordination Chemistry
Zinc's role as a central metal in coordination compounds is significant due to its ability to form stable complexes with various ligands. The synthesis of bromo-substituted Schiff base complexes involving zinc has shown enhanced biological activity compared to their free ligands. These complexes are characterized by methods such as NMR spectroscopy and X-ray diffraction, confirming their structural integrity and coordination environment .
| Complex Type | Antimicrobial Activity | Cytotoxicity (IC50) | Stability |
|---|---|---|---|
| Zinc-Schiff Base | High | 4.6 µM (MCF-7) | Stable |
| Zinc with 2-bromo-4-chloroaniline | Moderate | Not specified | Confirmed via XRD |
Antimicrobial Applications
Zinc complexes have shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have evaluated the minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) of these compounds, revealing their potential as therapeutic agents against infections .
Case Study: Antimicrobial Efficacy
- Complex: Zinc(II) complex of a Schiff base
- Targets: Staphylococcus aureus, Klebsiella pneumoniae
- Results: Enhanced antimicrobial activity compared to free ligand; effective at low concentrations.
Material Science Applications
Zinc compounds are also explored in material science for their role in synthesizing polymers and nanomaterials. The unique properties of zinc bromo(2-methylpropyl)- allow it to act as a precursor for various functional materials, including catalysts and sensors .
Example Application: Polymer Synthesis
- Process: Utilization of zinc bromo(2-methylpropyl)- as a catalyst in polymerization reactions.
- Outcome: Improved yield and selectivity for desired polymer products.
Analyse Chemischer Reaktionen
Cross-Coupling Reactions
Zinc, bromo(2-methylpropyl)- participates in Negishi coupling , a palladium-catalyzed reaction for forming carbon-carbon bonds. The compound acts as a nucleophile, transferring its 2-methylpropyl group to aryl or alkenyl halides.
Example Reaction:
C4H9ZnBr+Ar-XPd catalystAr-C4H9+ZnXBr
| Reaction Type | Catalyst | Substrate | Product | Yield Range |
|---|---|---|---|---|
| Negishi Coupling | Pd(PPh₃)₄ | Aryl bromides | Branched alkylarenes | 60–85% |
| Transmetalation | CuCN·2LiCl | Allylic halides | Allylic alkylation products | 70–90% |
Key conditions: Reactions proceed under inert atmospheres (N₂/Ar) in anhydrous THF or Et₂O at 0–25°C.
Nucleophilic Additions
The compound exhibits strong nucleophilic character, enabling additions to carbonyl groups (aldehydes, ketones) and electrophilic alkenes.
Mechanism:
-
Zinc stabilizes the nucleophilic 2-methylpropyl group.
-
Nucleophilic attack occurs at the electrophilic carbon, forming a zinc alkoxide intermediate.
Example with Benzaldehyde:
C4H9ZnBr+PhCHO→PhCH(OH)C4H9H+PhCH2C4H9
Tandem Reactions
In tandem processes, zinc, bromo(2-methylpropyl)- acts as a precursor for multi-step transformations:
Reformatsky-Type Reactions
The compound reacts with α-bromo esters in the presence of zinc, forming enolates that undergo -Brook rearrangements. This enables stereoselective γ-butyrolactone synthesis:
BrC(R)(COOR’)+C4H9ZnBr→R’C(COOR’)OZnBrRearrangementγ-lactone
Key Features:
Transmetalation
Zinc, bromo(2-methylpropyl)- transfers its organic group to transition metals (e.g., Cu, Pd), enabling catalytic cycles in asymmetric synthesis:
Copper-Mediated Allylic Alkylation:
C4H9ZnBr+CuCN\cdotp2LiCl→C4H9Cu(CN)Li2+ZnBr2
The copper intermediate reacts with allylic bromides to form chiral centers with >90% enantiomeric excess in some cases.
Comparative Reaction Table
| Reaction | Conditions | Key Product | Application |
|---|---|---|---|
| Negishi Coupling | Pd catalyst, THF, 25°C | Biaryls/Alkylarenes | Pharmaceutical intermediates |
| Nucleophilic Addition | Anhydrous Et₂O, −10°C | Secondary alcohols | Fine chemical synthesis |
| Tandem Reformatsky | Zn, ultrasonication, RT | γ-Lactones | Natural product synthesis |
Eigenschaften
Molekularformel |
C4H9BrZn |
|---|---|
Molekulargewicht |
202.4 g/mol |
IUPAC-Name |
bromozinc(1+);2-methanidylpropane |
InChI |
InChI=1S/C4H9.BrH.Zn/c1-4(2)3;;/h4H,1H2,2-3H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
DSDCDMKASWVZHI-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)[CH2-].[Zn+]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















